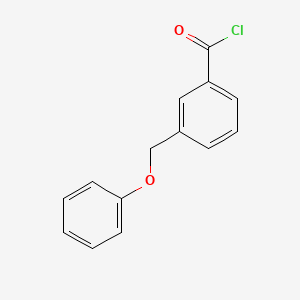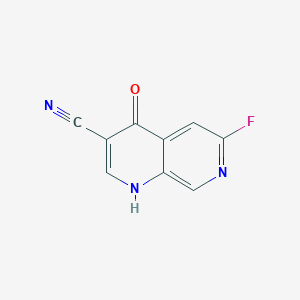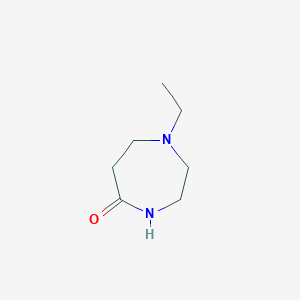![molecular formula C13H9ClF3N B1602892 2-[4-(Chloromethyl)phenyl]-5-(trifluoromethyl)pyridine CAS No. 613239-76-2](/img/structure/B1602892.png)
2-[4-(Chloromethyl)phenyl]-5-(trifluoromethyl)pyridine
概要
説明
2-[4-(Chloromethyl)phenyl]-5-(trifluoromethyl)pyridine is a chemical compound with the molecular formula C13H9ClF3N and a molecular weight of 271.67 g/mol . This compound is characterized by the presence of a chloromethyl group attached to a phenyl ring, which is further connected to a pyridine ring substituted with a trifluoromethyl group . It is commonly used in various scientific research applications due to its unique chemical properties.
準備方法
The synthesis of 2-[4-(Chloromethyl)phenyl]-5-(trifluoromethyl)pyridine can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another method involves the exchange between chlorine and fluorine atoms using trichloromethyl-pyridine or the assembly of pyridine from a trifluoromethyl-containing building block .
化学反応の分析
2-[4-(Chloromethyl)phenyl]-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including nucleophilic substitution and Suzuki–Miyaura coupling . In nucleophilic substitution reactions, the chloromethyl group can be replaced by nucleophiles such as hydroxide ions or amines, leading to the formation of new compounds . The Suzuki–Miyaura coupling reaction involves the formation of carbon–carbon bonds between the pyridine ring and other aromatic or aliphatic groups, resulting in the synthesis of complex molecules .
科学的研究の応用
2-[4-(Chloromethyl)phenyl]-5-(trifluoromethyl)pyridine has a wide range of scientific research applications. It is used as an intermediate in the synthesis of agrochemical and pharmaceutical compounds . The presence of the trifluoromethyl group and the pyridine ring imparts unique physical and chemical properties to the compound, making it valuable in the development of pesticides and pharmaceuticals . Additionally, it is used in the study of organic reaction mechanisms and the development of new synthetic methodologies .
作用機序
The mechanism of action of 2-[4-(Chloromethyl)phenyl]-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological targets . The chloromethyl group can undergo nucleophilic substitution, leading to the formation of reactive intermediates that can interact with enzymes and receptors . These interactions result in the modulation of various biochemical pathways, contributing to the compound’s biological activity.
類似化合物との比較
2-[4-(Chloromethyl)phenyl]-5-(trifluoromethyl)pyridine can be compared with other trifluoromethylpyridine derivatives, such as 2,3-dichloro-5-(trifluoromethyl)-pyridine and 4-chloro-3-(trifluoromethyl)phenyl derivatives . These compounds share similar structural features, including the presence of a trifluoromethyl group and a pyridine ring. the specific substitution patterns and functional groups attached to the pyridine ring can significantly influence their chemical properties and biological activities . The unique combination of the chloromethyl and trifluoromethyl groups in this compound imparts distinct reactivity and application potential compared to its analogs .
特性
IUPAC Name |
2-[4-(chloromethyl)phenyl]-5-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClF3N/c14-7-9-1-3-10(4-2-9)12-6-5-11(8-18-12)13(15,16)17/h1-6,8H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTXHHQDYEHXWPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCl)C2=NC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80624263 | |
| Record name | 2-[4-(Chloromethyl)phenyl]-5-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80624263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
613239-76-2 | |
| Record name | 2-[4-(Chloromethyl)phenyl]-5-(trifluoromethyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=613239-76-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[4-(Chloromethyl)phenyl]-5-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80624263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


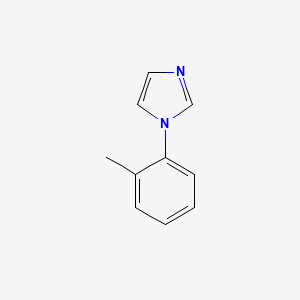
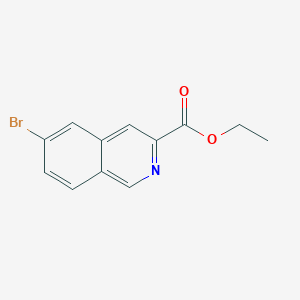
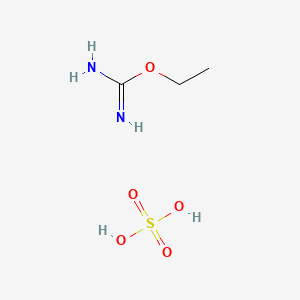

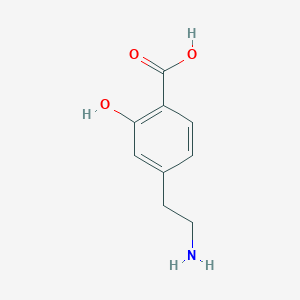

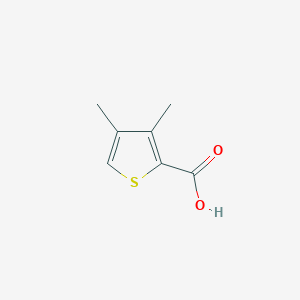
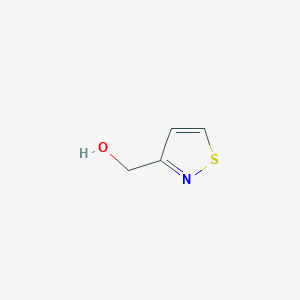
![6-Fluoro-3-methylbenzo[d]isoxazol-5-amine](/img/structure/B1602822.png)

